molecular formula C18H17Cl2N3O3 B4026767 [4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-(4-chloro-3-nitrophenyl)methanone

[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-(4-chloro-3-nitrophenyl)methanone

Cat. No.: B4026767
M. Wt: 394.2 g/mol
InChI Key: JOJOMZCTXYAQLL-UHFFFAOYSA-N
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Description

[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-(4-chloro-3-nitrophenyl)methanone is a complex organic compound characterized by the presence of both piperazine and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-(4-chloro-3-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methylphenylpiperazine with 4-chloro-3-nitrobenzoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and efficiency. For example, catalytic oxidation in a packed-bed continuous flow reactor has been reported to optimize production .

Chemical Reactions Analysis

Types of Reactions

[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-(4-chloro-3-nitrophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-(4-chloro-3-nitrophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-(4-chloro-3-nitrophenyl)methanone involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-(4-chloro-3-nitrophenyl)methanone apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(4-chloro-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c1-12-2-4-14(11-16(12)20)21-6-8-22(9-7-21)18(24)13-3-5-15(19)17(10-13)23(25)26/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJOMZCTXYAQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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